molecular formula C13H23NO4 B1375939 cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate CAS No. 1334499-78-3

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B1375939
CAS No.: 1334499-78-3
M. Wt: 257.33 g/mol
InChI Key: ZFAWFFHKIMXTPI-VHSXEESVSA-N
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Description

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a piperidine-derived bicyclic compound featuring two ester groups at the 1- and 4-positions, a tert-butyl group at the 1-position, and a methyl group at the 3-position. Its cis configuration implies that the substituents on the piperidine ring are oriented on the same side, influencing steric interactions and molecular conformation. This compound serves as a key intermediate in medicinal chemistry for synthesizing nitrogen-containing heterocycles, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAWFFHKIMXTPI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122049
Record name 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820570-43-1
Record name 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820570-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. For example, tert-butyl bromide and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is primarily used in pharmaceutical research. It serves as a precursor or intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting specific diseases.

  • Case Study : In a recent study, derivatives of this compound were synthesized to evaluate their efficacy as potential anti-inflammatory agents. The modifications led to compounds with improved biological activity compared to their parent structures .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile building block. Its piperidine ring structure allows for various chemical reactions, including alkylation and acylation.

  • Synthesis Example : Researchers have reported successful syntheses involving this compound as a key intermediate in the preparation of complex piperidine derivatives used in medicinal chemistry .

Neuropharmacology

There is growing interest in the neuropharmacological applications of this compound. Its structural similarity to known neuroactive substances suggests potential use in developing treatments for neurological disorders.

  • Research Findings : Studies have indicated that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, making it a candidate for further investigation in anxiety and depression therapies .

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Analytical Comparison

Property This compound cis-41 trans-41
Molecular Formula C₁₈H₃₁NO₅ C₁₉H₃₇NO₅Si C₁₉H₃₇NO₅Si
4-Position Substituent Methyl ester Ethyl ester Ethyl ester
3-Position Substituent Methyl TBDMS-protected hydroxyl TBDMS-protected hydroxyl
HRMS [M+Na]⁺ 364.2102 (calculated) 410.2333 (calculated); 410.2335 (observed) 410.2333 (calculated)
Polarity Moderate Low (TBDMS enhances hydrophobicity) Low
Synthetic Yield Not reported 79–82% (combined cis/trans) 79–82% (combined cis/trans)

Biological Activity

Cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, also known by its CAS number 1334499-78-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. Its structure features a piperidine ring with two carboxylate ester groups, contributing to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
CAS Number1334499-78-3
IUPAC Name1-(tert-butyl) 4-methyl Rel-(3R,4R)-3-methylpiperidine-1,4-dicarboxylate
Purity95%

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

  • Enzyme Inhibition : Compounds in the piperidine class have been studied for their ability to inhibit enzymes such as gamma-secretase, which is involved in Alzheimer's disease pathology .
  • Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly NMDA receptors, which are crucial for synaptic plasticity and memory function .
  • Anticancer Properties : Similar derivatives have shown promise in anticancer research by targeting specific cancer cell lines and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • A study on piperidine derivatives highlighted their potential as inhibitors of certain enzymes associated with cancer progression. The structural similarity to this compound suggests it may possess similar inhibitory effects .
  • Another research effort focused on the synthesis and evaluation of piperidine-based compounds as neuroprotective agents. The findings indicated that modifications at the piperidine ring could enhance neuroprotective activity against excitotoxicity in neuronal cells .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicological data suggest that compounds in this class may exhibit moderate toxicity; thus, further studies are necessary to establish safe dosage levels for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, and what reaction conditions optimize yield?

  • The compound is typically synthesized via multi-step sequences involving lithium diisopropylamide (LDA)-mediated deprotonation, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups, and palladium-catalyzed coupling reactions. Key steps include:

  • Step 1 : LDA in THF/hexane at −78°C for 2 hours to generate enolates .
  • Step 2 : TBDMS protection under anhydrous conditions to stabilize intermediates, achieving yields of 79–82% after chromatographic separation .
  • Step 3 : Acidic hydrolysis (HCl in dioxane) to remove protecting groups .
    • Optimal conditions require strict temperature control (−78°C for LDA reactions) and inert atmospheres for metal-catalyzed steps .

Q. How can the stereochemistry of cis-configured products be confirmed experimentally?

  • 1H/13C NMR : Key diagnostic signals include splitting patterns for axial/equatorial protons (e.g., δ 1.23 ppm for tert-butyl groups) and coupling constants (J = 6.8–7.3 Hz) indicative of cis-substitution .
  • HRMS : Exact mass analysis (e.g., [M+Na]+ at m/z 410.2335) validates molecular composition .
  • Chromatography : Flash column chromatography resolves cis/trans isomers, with polarity differences exploited using hexane/ethyl acetate gradients .

Q. What precautions are necessary for handling moisture-sensitive intermediates during synthesis?

  • Use anhydrous solvents (e.g., THF, acetonitrile) and Schlenk-line techniques for LDA-mediated reactions .
  • Store TBDMS-protected intermediates under nitrogen or argon to prevent hydrolysis .
  • Avoid prolonged exposure to acidic/basic aqueous workups unless explicitly required for deprotection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cis/trans isomer ratios during TBDMS protection?

  • Variable ratios (1:1.8 to 1:4.9 cis/trans) arise from competing reduction pathways of ester groups during NaH-mediated silylation . Mitigation strategies include:

  • Temperature modulation : Conduct reactions at 0°C to suppress side reactions.
  • Catalyst screening : Test alternative bases (e.g., imidazole) to improve selectivity.
  • Post-reaction analysis : Use HPLC (C18 columns, methanol/buffer mobile phases) to quantify isomers .

Q. What methodologies address low yields (<30%) in ketone reduction steps?

  • Low yields (e.g., 28% for 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate) may result from over-reduction or steric hindrance . Solutions include:

  • Alternative reducing agents : Replace LiAlH4 with milder agents like NaBH4/CeCl3.
  • Solvent optimization : Use THF/MeOH mixtures to enhance solubility of bulky intermediates.
  • In situ monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion .

Q. How can computational tools predict reactivity trends in piperidine dicarboxylate derivatives?

  • DFT calculations : Model transition states for ester hydrolysis or silylation to identify steric/electronic barriers .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization of the piperidine core .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

Q. What strategies validate crystallographic data for structurally similar compounds?

  • SHELX refinement : Use SHELXL for high-resolution X-ray data to resolve positional disorder in tert-butyl groups .
  • Twinned data analysis : Apply SHELXD/SHELXE pipelines for challenging crystals with pseudo-symmetry .
  • Cross-validation : Compare experimental bond lengths/angles with Cambridge Structural Database entries for piperidine derivatives .

Data Contradiction and Reproducibility Analysis

Q. Why do reported yields for TBDMS protection vary across studies, and how can reproducibility be improved?

  • Discrepancies (79–82% vs. 28%) stem from differences in reagent purity, solvent drying, or workup protocols . Standardize:

  • Reagent sourcing : Use freshly distilled LDA and HPLC-grade TBDMSCl.
  • Reaction monitoring : Track progress via 1H NMR (e.g., disappearance of hydroxyl proton at δ 2.15 ppm) .

Q. How can conflicting NMR assignments for cis/trans isomers be resolved?

  • NOESY experiments : Identify through-space correlations between axial protons to confirm cis configuration .
  • Variable-temperature NMR : Assess dynamic processes (e.g., ring flipping) that obscure splitting patterns at 25°C .

Methodological Recommendations

  • Synthetic protocols : Prioritize inert conditions for LDA and palladium steps to avoid side reactions .
  • Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
  • Data reporting : Document solvent purity, reaction times, and chromatographic gradients to enhance reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
Reactant of Route 2
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cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

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